molecular formula C22H19N3O4S B11549697 2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11549697
M. Wt: 421.5 g/mol
InChI Key: GDRKYBSTUCAPIR-OEAKJJBVSA-N
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Description

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a nitrophenyl group, a phenoxyphenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers exploring novel chemical reactions and biological activities.

Preparation Methods

The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-phenoxybenzaldehyde under acidic conditions to form the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyphenyl group may enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The acetohydrazide moiety is known to form stable complexes with metal ions, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar compounds to 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE include:

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19N3O4S/c26-22(16-30-15-17-9-11-19(12-10-17)25(27)28)24-23-14-18-5-4-8-21(13-18)29-20-6-2-1-3-7-20/h1-14H,15-16H2,(H,24,26)/b23-14+

InChI Key

GDRKYBSTUCAPIR-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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